4,4-Dimethyl-8-bromothiochroman
Description
4,4-Dimethyl-8-bromothiochroman is a sulfur-containing heterocyclic compound derived from thiochroman (a six-membered ring with one sulfur atom). Its structure features two methyl groups at the 4-position and a bromine atom at the 8-position. This configuration confers unique steric and electronic properties, making it a candidate for applications in organic synthesis and materials science.
Properties
Molecular Formula |
C11H13BrS |
|---|---|
Molecular Weight |
257.19 g/mol |
IUPAC Name |
8-bromo-4,4-dimethyl-2,3-dihydrothiochromene |
InChI |
InChI=1S/C11H13BrS/c1-11(2)6-7-13-10-8(11)4-3-5-9(10)12/h3-5H,6-7H2,1-2H3 |
InChI Key |
FYSJKKCSNDQZOI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCSC2=C1C=CC=C2Br)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
8-Bromochroman-4-one (C₉H₇BrO₂)
- Structure : Oxygen-based chroman ring with a bromine at the 8-position and a ketone group at the 4-position.
- Key Differences : Replacement of sulfur with oxygen reduces lipophilicity. The ketone group introduces polarity, altering solubility and reactivity compared to 4,4-Dimethyl-8-bromothiochroman.
- Applications : Used as a synthetic intermediate in pharmaceuticals and agrochemicals. Available in 95% purity with multiple commercial suppliers .
5-Bromoisochroman (C₉H₉BrO)
- Structure : Isochroman backbone (benzopyran isomer) with bromine at the 5-position.
- Key Differences : The fused benzene ring orientation differs, affecting electronic distribution. Lacks methyl groups, resulting in lower steric hindrance.
- Applications : Explored in drug discovery due to its planar structure, which may enhance binding to biological targets .
(R)-8-Bromochroman-4-amine Hydrochloride (C₉H₁₁BrClNO)
- Structure : Chroman ring with an amine group at the 4-position and bromine at the 8-position.
- Key Differences : The amine functionality enables participation in nucleophilic reactions, unlike this compound. The hydrochloride salt improves aqueous solubility.
- Applications: Potential intermediate for chiral drug synthesis, with a structural similarity score of 0.74 to sulfur-containing analogues .
Physicochemical Properties
| Compound | Molecular Formula | Heteroatom | Substituents | Purity | Key Properties |
|---|---|---|---|---|---|
| This compound | C₁₁H₁₃BrS | Sulfur | 4,4-dimethyl, 8-Br | N/A | High lipophilicity, steric bulk |
| 8-Bromochroman-4-one | C₉H₇BrO₂ | Oxygen | 8-Br, 4-ketone | 95% | Polar, reactive ketone group |
| 5-Bromoisochroman | C₉H₉BrO | Oxygen | 5-Br | 95% | Planar structure, lower steric hindrance |
| (R)-8-Bromochroman-4-amine HCl | C₉H₁₁BrClNO | Oxygen | 8-Br, 4-amine | N/A | Water-soluble salt, chiral center |
Notes:
- Lipophilicity : Sulfur in this compound increases logP compared to oxygenated analogues, favoring membrane permeability in drug design.
- Reactivity : Bromine at the 8-position in thiochroman may undergo Suzuki-Miyaura coupling, similar to 8-Bromochroman-4-one .
Preparation Methods
Step 1: Alkylation of 4-Bromothiophenol
4-Bromothiophenol is reacted with 3,3-dimethylallyl bromide under basic conditions. A representative procedure includes:
Step 2: Acid-Catalyzed Cyclization
The alkylated intermediate undergoes cyclization using a strong acid system:
-
Reagents : Phosphorus pentoxide (P₂O₅), methanesulfonic acid.
-
Conditions : Vigorous stirring at room temperature for 2 hours.
-
Mechanism : Friedel-Crafts alkylation, where the acid promotes electrophilic aromatic substitution, forming the thiochroman ring.
-
Yield : 72% after crystallization from hexane/ethyl acetate.
Key Data Table: Reaction Parameters and Outcomes
| Parameter | Details |
|---|---|
| Starting Material | 4-Bromothiophenol (commercial) |
| Alkylation Base | KOH in acetone |
| Cyclization Agent | P₂O₅ in methanesulfonic acid |
| Reaction Time | 1.5 hours (alkylation); 2 hours (cyclization) |
| Purification | Column chromatography (hexane/ethyl acetate) and crystallization |
| Final Yield | 72% |
Alternative Cyclization Methods Using Sulfuric Acid
U.S. Pat. No. 5,602,130 describes a modified approach using sulfuric acid for cyclization:
Procedure Overview
-
Alkylation : 4-Bromothiophenol reacts with 1-bromo-3-methyl-2-butene in the presence of hydrobromic acid (HBr) in acetic acid.
-
Cyclization : The intermediate is treated with concentrated sulfuric acid at elevated temperatures.
Advantages:
-
Simplified Workup : Avoids phosphorus-based reagents, reducing toxicity.
-
Scalability : Suitable for large-scale production due to readily available reagents.
Limitations:
Palladium-Catalyzed Coupling for Side-Chain Functionalization
A patent (ES2538698T3) highlights a method involving palladium-catalyzed Sonogashira coupling:
Key Steps:
-
Synthesis of 4,4-Dimethyl-6-bromothiochroman-S-oxide : Oxidation of 4,4-dimethyl-6-bromothiochroman with 3-chloroperbenzoic acid.
-
Coupling with Ethynyl Derivatives : Reaction with ethyl 6-chloronicotinate using bis(triphenylphosphine)palladium(II) dichloride and copper(I) iodide in DMF.
Applications:
-
This route is primarily used for synthesizing tazarotene but demonstrates the versatility of 4,4-dimethyl-8-bromothiochroman derivatives in cross-coupling reactions.
Comparative Analysis of Methodologies
Yield and Purity Considerations
| Method | Yield | Purity | Key Challenges |
|---|---|---|---|
| Alkylation-Cyclization | 72% | >95% | Requires stringent control of P₂O₅ levels |
| Sulfuric Acid Cyclization | 65% | ~90% | Byproduct formation |
| Palladium-Catalyzed | 60–70% | 85–90% | High catalyst costs |
Scalability and Industrial Feasibility
-
The alkylation-cyclization method is preferred industrially due to higher yields and reproducibility.
-
Sulfuric acid-based methods are less favored due to corrosive conditions and lower yields.
Side Reactions and Impurity Control
A significant challenge is the formation of dimeric impurities during cyclization. For example, U.S. Pat. No. 7,273,937 notes that 4,4-dimethyl-6-ethynylthiochroman can undergo homocoupling, generating 4,4-Dimethyl-6-[4-(4,4-dimethylthiochroman-6-yl)-buta-1,3-diynyl]-thiochroman. Mitigation strategies include:
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing 4,4-Dimethyl-8-bromothiochroman, and how can reaction parameters be optimized?
- Methodological Answer : The synthesis typically involves bromination of a thiochroman precursor. Key steps include:
- Nucleophilic substitution : Use bromine sources (e.g., NBS or Br₂) in polar aprotic solvents (e.g., DMF) under controlled temperatures (40–60°C) to achieve regioselective bromination at the 8-position .
- Purification : Column chromatography with silica gel and hexane/ethyl acetate gradients (3:1 to 1:1) ensures high purity (>95%). Confirm purity via HPLC with a C18 column and UV detection at 254 nm .
- Yield Optimization : Adjust stoichiometry (1.2–1.5 equivalents of brominating agent) and reaction time (6–12 hours) to balance yield (60–75%) and byproduct formation .
Q. Which analytical techniques are critical for characterizing this compound, and how should data discrepancies be addressed?
- Methodological Answer :
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC for stereochemical confirmation. For example, the methyl groups at C4 appear as singlets (δ 1.3–1.5 ppm), while aromatic protons resonate at δ 7.2–7.8 ppm .
- IR : Confirm the thioether (C-S) stretch at 600–700 cm⁻¹ and absence of carbonyl impurities .
- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion ([M+H]⁺ expected at m/z 273.02). Discrepancies >2 ppm require recalibration or re-synthesis .
Q. What preliminary assays are recommended to assess the bioactivity of this compound derivatives?
- Methodological Answer :
- Antifungal Screening : Follow CLSI guidelines using Candida albicans and Aspergillus fumigatus strains. Prepare serial dilutions (0.5–64 µg/mL) in RPMI-1640 medium and measure MIC values via broth microdilution .
- Cytotoxicity : Use MTT assays on HEK-293 cells (24–48 hours exposure) to establish IC₅₀ values and selectivity indices .
Advanced Research Questions
Q. How can regioselectivity challenges in brominating thiochroman derivatives be resolved to achieve 8-substitution?
- Methodological Answer :
- Directing Groups : Introduce electron-withdrawing groups (e.g., nitro or carbonyl) at C7 to direct bromination to C8 via resonance stabilization of the transition state .
- Catalytic Systems : Use Lewis acids like FeCl₃ (10 mol%) in dichloromethane to enhance electrophilic aromatic substitution at the 8-position .
- Computational Validation : Perform DFT calculations (B3LYP/6-31G*) to model charge distribution and predict bromination sites .
Q. What strategies mitigate contradictions between computational predictions and experimental spectroscopic data for this compound?
- Methodological Answer :
- Data Triangulation : Cross-validate NMR chemical shifts using both experimental data and computational tools (e.g., ACD/Labs or ChemDraw). Discrepancies >0.2 ppm suggest conformational flexibility or solvent effects .
- Dynamic NMR : Conduct variable-temperature ¹H NMR (25–80°C) to detect rotamers or slow-exchange processes affecting peak splitting .
Q. How should stability studies be designed to evaluate this compound under physiological conditions?
- Methodological Answer :
- pH Stability : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours. Monitor degradation via UPLC-MS and identify breakdown products (e.g., sulfoxide formation at pH >7) .
- Thermal Stability : Use TGA/DSC to determine decomposition temperatures (>150°C) and identify safe storage conditions (4°C under argon) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
